D-Methyldopa, or D-Methyldopa, is the D-enantiomer of the antihypertensive drug Methyldopa. It serves as a valuable tool in studying the stereospecificity of enzymes, transport mechanisms, and metabolic pathways. D-Methyldopa provides insights into biological processes by contrasting its activity with the L-enantiomer. [, ]
D-Methyldopa exhibits distinct reactivity compared to its L-enantiomer. Notably, its interaction with enzymes like dopa decarboxylase (DDC) leads to different products and kinetic parameters. [] While L-Methyldopa is readily decarboxylated by DDC, D-Methyldopa undergoes an oxidative deamination reaction, producing 3,4-dihydroxyphenylacetone and ammonia. [] This difference highlights the stereospecificity of DDC, where the enzyme's active site exhibits selectivity for the L-enantiomer.
The mechanism of action of D-Methyldopa is distinct from its L-enantiomer and is primarily investigated in the context of enzyme interactions. In the case of DDC, D-Methyldopa acts as a substrate analog but undergoes an alternative reaction pathway. [] This interaction results in the formation of 3,4-dihydroxyphenylacetone, which acts as an active site-directed affinity label, leading to DDC inactivation. [] This inactivation mechanism involves the formation of a covalent adduct between the ketone product and the enzyme's active site lysine residue, trapping the pyridoxal 5'-phosphate cofactor. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7